molecular formula C20H21ClN6O3S B2719651 Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 852373-06-9

Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No. B2719651
M. Wt: 460.94
InChI Key: AXAURHHWDACNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H21ClN6O3S and its molecular weight is 460.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research shows that derivatives of 1,2,4-triazole, including compounds structurally related to Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate, have been synthesized and evaluated for antimicrobial activities. These compounds, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).

Biological Activities of Hybrid Molecules

Some ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which have structural similarities with the queried compound, have been synthesized. These molecules contain various nuclei like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and others. They were evaluated for antimicrobial, antilipase, and antiurease activities, with several exhibiting good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Synthesis and Molecular Docking Studies

New derivatives of piperazine and triazolo-pyrazine, similar in structure to the queried compound, were synthesized and characterized. Their antimicrobial activity was evaluated against several bacterial and fungal strains. One particular compound showed superior antimicrobial properties. Additionally, molecular docking studies of these compounds provided insights that could aid in developing more potent antimicrobials (Patil et al., 2021).

Antihypertensive Potential

Compounds structurally related to the queried chemical, specifically 1,2,4-triazolol[1,5-alpha]pyrimidines with piperazine moieties, were synthesized and tested for their antihypertensive activity. Some showed promising results, suggesting potential applications in treating hypertension (Bayomi et al., 1999).

properties

IUPAC Name

ethyl 4-[2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-11-9-25(10-12-26)18(28)13-31-17-8-7-16-22-23-19(27(16)24-17)14-3-5-15(21)6-4-14/h3-8H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAURHHWDACNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate

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